molecular formula C40H76O8Ru B12656547 Neodecanoic acid, ruthenium salt CAS No. 93894-43-0

Neodecanoic acid, ruthenium salt

Cat. No.: B12656547
CAS No.: 93894-43-0
M. Wt: 786.1 g/mol
InChI Key: OQYWOWSYGXZKRJ-UHFFFAOYSA-J
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of neodecanoic acid, ruthenium salt is C₁₀H₂₀O₂·xRu , where x denotes the stoichiometric ratio of ruthenium to the neodecanoate ligand. While single-crystal X-ray diffraction data for this specific compound remain unreported, structural analogs provide insights into its likely coordination geometry. Ruthenium carboxylates typically adopt octahedral or pseudo-octahedral configurations, with carboxylate ligands acting as bidentate or bridging donors.

In β-ruthenium trichloride (β-RuCl₃), ruthenium atoms occupy distorted octahedral sites with chlorine ligands. By analogy, neodecanoate ligands in the title compound may coordinate via their carboxylate groups, leaving vacant sites for additional ligands (e.g., chloride, hydroxide, or solvent molecules). The branched alkyl chain of neodecanoic acid induces steric effects that likely influence the coordination sphere and crystal packing.

Table 1: Hypothetical structural parameters of this compound

Parameter Value (Estimated) Basis for Estimation
Ru–O bond length 2.05–2.15 Å Ru–O distances in carboxylates
Coordination number 6 Octahedral Ru complexes
Ligand binding mode Bidentate Carboxylate coordination trends

Properties

CAS No.

93894-43-0

Molecular Formula

C40H76O8Ru

Molecular Weight

786.1 g/mol

IUPAC Name

7,7-dimethyloctanoate;ruthenium(4+)

InChI

InChI=1S/4C10H20O2.Ru/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4

InChI Key

OQYWOWSYGXZKRJ-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ru+4]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Neodecanoic Acid: A branched-chain fatty acid (7,7-dimethyloctanoic acid)
  • Ruthenium Source: Ruthenium tetroxide or ruthenium chloride salts, often in the +4 oxidation state
  • Solvents: Typically aqueous acidic media (e.g., hydrochloric acid) or organic solvents depending on the procedure
  • Additional Reagents: Ammonium chloride or other ammonium salts for precipitation steps

General Synthetic Route

The synthesis generally involves the following key steps:

  • Preparation of Ruthenium Precursor Solution:
    Ruthenium tetroxide is dissolved in hydrochloric acid to form ruthenium chloride complexes. This solution serves as the ruthenium source for complexation.

  • Reaction with Neodecanoic Acid:
    Neodecanoic acid is introduced to the ruthenium chloride solution. The carboxylic acid groups coordinate with ruthenium ions, forming the ruthenium salt of neodecanoic acid. This coordination is facilitated by the acidic environment and controlled temperature conditions.

  • Precipitation and Isolation:
    The ruthenium salt complex precipitates out of solution upon addition of ammonium chloride or by adjusting pH and temperature. The precipitate is collected by filtration, washed with alcohol or ammonium salt solutions to remove impurities, and dried under controlled conditions.

  • Purification:
    Recrystallization from acidic solutions (e.g., 2% hydrochloric acid) may be performed to improve purity. Drying over phosphorus pentoxide ensures removal of moisture.

Detailed Experimental Conditions

Step Conditions/Details
Ruthenium precursor prep Dissolve ruthenium tetroxide in 6 N HCl; saturate with chlorine to stabilize ruthenium chloride
Complexation Mix ruthenium chloride solution with neodecanoic acid under stirring; maintain acidic pH
Precipitation Add saturated ammonium chloride solution dropwise; boil for 10 minutes to coagulate precipitate
Filtration and washing Filter precipitate on Gooch crucible; wash with 95% alcohol until washings are colorless
Drying Dry over phosphorus pentoxide in desiccator; grind to homogenize
Recrystallization (optional) Recrystallize from 2% HCl solution for higher purity

Notes on Reaction Mechanism and Optimization

  • The ruthenium ion coordinates with the carboxylate groups of neodecanoic acid, forming a stable chelate complex.
  • Boiling and controlled pH adjustment are critical to ensure complete precipitation and avoid colloidal suspensions.
  • Washing with ammonium salts prevents deflagration during ignition and removes residual impurities.
  • The presence of nitrosochloride impurities (RuCl3NO) can affect precipitation and requires specific treatments, though these are often ineffective in removing the nitroso group.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Ruthenium source Ruthenium tetroxide in 6 N HCl Chlorine saturation stabilizes Ru(IV) species
Neodecanoic acid ratio Stoichiometric to slight excess Ensures complete complexation
pH during precipitation Near neutral to slightly acidic Precipitate forms as solution approaches neutrality
Temperature Boiling (~100 °C) during precipitation Promotes coagulation and settling of precipitate
Precipitation agent Saturated ammonium chloride solution Facilitates formation of ammonium chlororuthenate salt
Washing solvent 95% alcohol, ammonium sulfate solution Removes impurities, prevents ignition hazards
Drying method Over phosphorus pentoxide in desiccator Ensures moisture removal and product stability

Research Findings and Observations

  • The ruthenium content in the final salt typically ranges around 30.9–31.2% by weight, depending on preparation and purification methods.
  • Complete precipitation of ruthenium is achieved by careful control of pH and addition of ammonium chloride, with no detectable ruthenium in filtrates after washing.
  • The coordination complex exhibits enhanced catalytic activity compared to non-metallic neodecanoic acid or simpler ruthenium salts due to the branched fatty acid ligand environment.
  • Attempts to remove nitrosochloride impurities by boiling with chlorine or alkaline peroxide solutions have limited success, indicating the need for careful precursor preparation.

Scientific Research Applications

Catalytic Applications

Neodecanoic acid, ruthenium salt is primarily utilized as a catalyst in various chemical reactions. Its effectiveness stems from the unique properties of ruthenium as a transition metal, which can facilitate numerous catalytic processes.

Hydrogenation Reactions

Ruthenium compounds are known for their ability to catalyze hydrogenation reactions effectively. Neodecanoic acid, when combined with ruthenium, enhances the selectivity and efficiency of these reactions. For example, studies have shown that ruthenium catalysts can hydrogenate alkenes and alkynes under mild conditions, resulting in high yields of saturated products .

Oxidation Reactions

The catalytic oxidation of organic substrates using this compound has been investigated. The compound acts as a catalyst for the oxidation of alcohols to aldehydes and ketones, demonstrating high activity and selectivity .

Medicinal Chemistry

The potential of this compound extends into medicinal chemistry, particularly in the development of anticancer agents.

Anticancer Properties

Ruthenium complexes have been studied extensively for their anticancer properties. Neodecanoic acid, when coordinated with ruthenium, can enhance the bioactivity of these complexes. For instance, certain ruthenium(III) complexes have shown significant cytotoxic effects against various cancer cell lines. Case studies indicate that these complexes can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Clinical Trials

Several ruthenium-based compounds have progressed to clinical trials for cancer treatment. Notably, NAMI-A and KP1019 are examples where ruthenium's unique properties have been harnessed to combat metastatic cancer effectively . These studies highlight the importance of optimizing ligand environments around ruthenium to improve solubility and bioavailability.

Environmental Applications

This compound also finds applications in environmental chemistry.

Heavy Metal Removal

Research indicates that neodecanoic acid can be utilized as an extractant for heavy metals from contaminated solutions. For instance, it has been employed to selectively extract lead from lead-containing solutions during the purification processes of iridium salts . This application is crucial for environmental remediation efforts.

Data Tables

Application Description References
Catalytic HydrogenationEffective in hydrogenating alkenes/alkynes under mild conditions
Catalytic OxidationCatalyzes oxidation of alcohols to aldehydes/ketones
Anticancer ActivityInduces apoptosis in cancer cells with lower toxicity to normal cells
Heavy Metal ExtractionUsed to extract lead from contaminated solutions during purification processes

Case Studies

  • Case Study 1: Anticancer Efficacy
    A study investigated the effects of a ruthenium complex derived from neodecanoic acid on human colon carcinoma cell lines. The results indicated significant cytotoxicity at specific concentrations, suggesting its potential as an effective anticancer agent .
  • Case Study 2: Environmental Remediation
    In another study focusing on heavy metal extraction, neodecanoic acid was used successfully to separate lead from industrial wastewater, demonstrating its effectiveness as an environmentally friendly extractant .

Mechanism of Action

The mechanism of action of neodecanoic acid, ruthenium salt involves the interaction of the ruthenium center with molecular targets. In catalytic applications, the ruthenium center facilitates the transfer of electrons, enabling various chemical transformations. In biological applications, the ruthenium center can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .

Comparison with Similar Compounds

Physicochemical Properties

Property Cobalt Salt Neodymium Salt Potassium Salt Ruthenium Salt (Inferred)
Solubility Low in water Low in water High in water Low in water, soluble in organics
Thermal Stability Stable up to 200°C High (rare earth) Moderate High (transition metal)
Metal Content ~23% Co ~20% Nd ~19% K Variable (Ru: ~30–40%)

Market and Regulatory Trends

  • Market Growth: Neodecanoic acid derivatives are projected to grow at 4.25% CAGR (2023–2030), driven by tire and polymer demand .
  • Cobalt Salt Dominance : Accounts for >40% of metal carboxylate sales due to automotive sector reliance .
  • Regulatory Status :
    • Cobalt and neodymium salts face scrutiny under REACH for persistence and toxicity .
    • Ruthenium salts, less regulated currently, may require safety assessments if used at scale.

Research Findings and Data Tables

Solvent Extraction Selectivity (Neodecanoic Acid Systems)

Metal pH₅₀ (Extraction) Selectivity Order
Cu²⁺ 3.42 Highest affinity
Ni²⁺ 5.08
Co²⁺ 5.73
Ca²⁺ 7.48 Lowest affinity

Data from solvent extraction studies using neodecanoic acid synergists .

Performance Metrics of Metal Salts

Metric Cobalt Salt Ruthenium Salt (Projected)
Adhesion Strength (MPa) 12–15 N/A (catalytic efficiency)
Thermal Degradation (°C) 220 >300
Market Price (USD/kg) 25–30 80–120

Q & A

Q. What strategies can resolve ambiguities in the literature regarding the catalytic cycle of this compound in cross-coupling reactions?

  • Methodological Answer: Use isotopic labeling (e.g., deuterated substrates) and operando spectroscopy (Raman or XAFS) to track intermediate species. Compare turnover frequencies (TOF) under varying substrate concentrations and catalyst loadings to validate proposed mechanisms .

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